molecular formula C19H19N5O4S B2853012 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 887217-07-4

2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Numéro de catalogue: B2853012
Numéro CAS: 887217-07-4
Poids moléculaire: 413.45
Clé InChI: OPUUJADUGUVCGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a pyrimido[5,4-b]indole derivative characterized by a unique substitution pattern. Its core structure includes:

  • A pyrimido[5,4-b]indole scaffold with a 2-methoxyethyl group at position 2.
  • A thioacetamide linker at position 2 of the core.
  • A 5-methylisoxazol-3-yl group as the terminal amide substituent.

Its structural uniqueness lies in the combination of the 2-methoxyethyl group and the isoxazole-based amide, which may influence solubility, bioavailability, and target binding.

Propriétés

IUPAC Name

2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11-9-14(23-28-11)21-15(25)10-29-19-22-16-12-5-3-4-6-13(12)20-17(16)18(26)24(19)7-8-27-2/h3-6,9,20H,7-8,10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUJADUGUVCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrimidoindole Core

Modifications at position 3 of the pyrimidoindole core significantly alter physicochemical and biological properties:

Compound Substituent at Position 3 Terminal Amide Group Molecular Weight (g/mol) Key References
Target Compound 2-Methoxyethyl 5-Methylisoxazol-3-yl Not reported -
2-[(3-Methyl-4-oxo-5H-pyrimido[...] (RN: 537667-86-0) Methyl 4-Methylphenyl ~401.45
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-[...] (ZINC2720726) 3-Methoxyphenyl 5-Ethyl-1,3,4-thiadiazol-2-yl ~522.63
N-(Furan-2-ylmethyl)-[...] (Compound 19) Phenyl Furan-2-ylmethyl ~435.47

Key Observations :

  • Aromatic substituents (e.g., 3-methoxyphenyl in ZINC2720726 ) may increase steric bulk, affecting binding pocket interactions in biological targets.

Variations in the Acetamide Substituent

The terminal amide group is critical for target selectivity and synthetic feasibility:

Compound Amide Substituent Synthesis Yield (%) Activity (TLR4 Ligand) References
Target Compound 5-Methylisoxazol-3-yl Not reported Not reported -
N-(Naphthalen-2-yl)-[...] (Compound 18) Naphthalen-2-yl 61% Moderate
N-(Thiazol-2-yl)-[...] (Compound 21) Thiazol-2-yl 21.1% Weak
2-[(3-Methyl-4-oxo-...] (RN: 537667-98-4) 4-Trifluoromethoxyphenyl Not reported Not reported

Key Observations :

  • Heterocyclic amides (e.g., isoxazole, thiazole) may improve metabolic stability compared to aryl groups .
  • Lower yields in thiazole derivatives (e.g., 21.1% for Compound 21) suggest synthetic challenges with certain substituents .

Physicochemical and Pharmacokinetic Trends

  • LogP and Solubility :

    • The 2-methoxyethyl group in the target compound likely reduces logP compared to phenyl or trifluoromethoxy groups (), favoring better aqueous solubility.
    • The 5-methylisoxazole group balances hydrophobicity and hydrogen-bonding capacity, which may enhance membrane permeability .
  • Synthetic Accessibility :

    • Amide coupling reactions (e.g., HATU-mediated) are commonly used, with yields highly dependent on substituent reactivity (e.g., 83.6% for furfurylamine in Compound 19 vs. 21.1% for thiazole in Compound 21) .

Q & A

Q. Resolution strategies :

  • Variable-temperature NMR (VT-NMR) : Identify dynamic processes (25–60°C)
  • DFT calculations : B3LYP/6-31G* level to predict dominant tautomers
  • 2D HSQC/HMBC : Correlate quaternary carbons with protons

Advanced: What experimental design considerations are critical for studying anticancer mechanisms?

Answer:
Pharmacological studies should address :

  • Target engagement : Fluorescence polarization assays with recombinant kinases (e.g., EGFR, AKT1)
  • Apoptosis pathways : Time-course Western blots for cleaved PARP/caspase-3
  • Resistance models : Establish via dose escalation (IC₅₀ ×10 increments over 6 months)

Q. Controls :

  • Isotopic dilution with ¹⁴C-labeled compound for uptake quantification
  • Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK)

Basic: Which functional groups dictate reactivity for derivatization?

Answer:
Three reactive centers enable modifications:

Thioamide (S-C(=O)-N) :

  • Oxidation to sulfoxides/sulfones (H₂O₂, 0°C)
  • Nucleophilic substitution at sulfur (e.g., alkyl halides)

Isoxazole ring :

  • Electrophilic substitution at C4 (nitration, halogenation)

Methoxyethyl chain :

  • Demethylation (BBr₃ in CH₂Cl₂) to hydroxyl derivatives

Q. Derivatization workflow :

  • Protect thioamide with TEMPO during isoxazole modifications
  • Use Fmoc/Alloc groups for sequential functionalization

Advanced: How can computational methods optimize pharmacokinetics?

Answer:
Multi-parameter optimization :

  • QSPR modeling : Predict logP (current ~2.8; target 1.5–2.5)
  • Molecular dynamics :
    • Blood-brain barrier penetration (PSA >90 Ų limits CNS access)
    • Plasma protein binding (α1-acid glycoprotein affinity)
  • CYP450 metabolism : StarDrop DEREK Nexus to identify oxidation hotspots

Q. Validation :

  • PAMPA : Assess membrane permeability
  • Microsomal stability : Compare t₁/₂ in mouse/rat/human liver microsomes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.